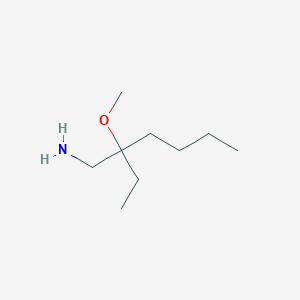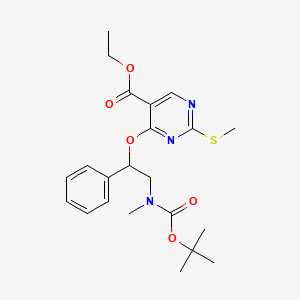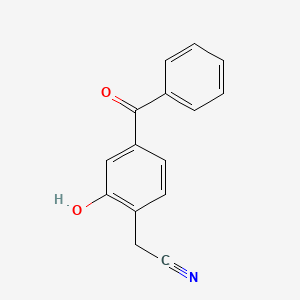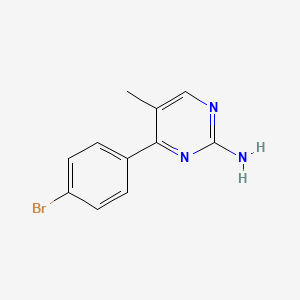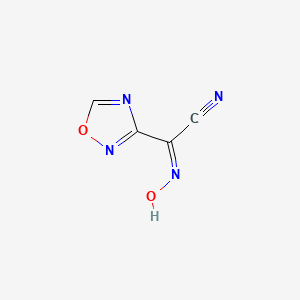![molecular formula C8H9N3OS B13099186 (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound features a methoxy group at the 7-position and a methanamine group at the 4-position of the benzo[c][1,2,5]thiadiazole ring. Benzo[c][1,2,5]thiadiazoles are known for their electron-accepting properties and are widely studied for their applications in organic electronics, photonics, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: The core structure can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride or sulfur monochloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[c][1,2,5]thiadiazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced benzo[c][1,2,5]thiadiazole derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
科学研究应用
Chemistry
In chemistry, (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is studied for its electron-accepting properties, making it useful in the design of organic semiconductors and photovoltaic materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in imaging cellular structures such as lipid droplets, mitochondria, and plasma membranes .
Medicine
In medicinal chemistry, derivatives of benzo[c][1,2,5]thiadiazoles are explored for their potential as therapeutic agents, particularly in cancer treatment and antimicrobial applications .
Industry
Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用机制
The mechanism by which (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine exerts its effects is primarily through its electron-accepting properties. This allows it to participate in electron transfer reactions, which are crucial in its applications as a semiconductor or a fluorescent probe. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions.
相似化合物的比较
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and as a fluorescent sensor.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are also used as fluorophores and visible light organophotocatalysts.
Uniqueness
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is unique due to the presence of both a methoxy group and a methanamine group, which can influence its electronic properties and reactivity. This makes it particularly versatile for applications in different fields, from organic electronics to medicinal chemistry.
属性
分子式 |
C8H9N3OS |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
(4-methoxy-2,1,3-benzothiadiazol-7-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-6-3-2-5(4-9)7-8(6)11-13-10-7/h2-3H,4,9H2,1H3 |
InChI 键 |
WHEGWWDSZWEBQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=NSN=C12)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




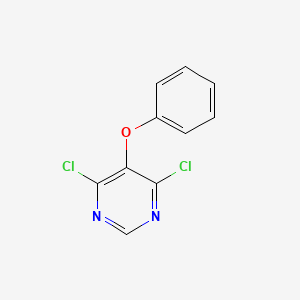
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
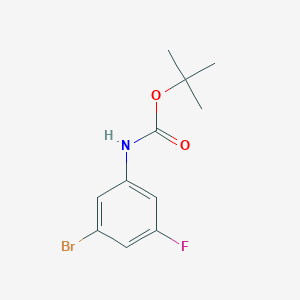
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
